molecular formula C13H14O2 B7872247 4-Ethylphenyl-(2-furyl)methanol

4-Ethylphenyl-(2-furyl)methanol

Cat. No.: B7872247
M. Wt: 202.25 g/mol
InChI Key: QYJPGWKAAGEQKA-UHFFFAOYSA-N
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Description

4-Ethylphenyl-(2-furyl)methanol is a chiral alcohol research chemical that holds interest for use in organic synthesis and as a potential building block for more complex molecules. The compound features both a furyl and a 4-ethylphenyl moiety, a structural pattern seen in other compounds investigated for material science and synthetic applications (see for example: 1-(4-Ethylphenyl)-N-(2-Furylmethyl)Methanamine, CAS# 510723-67-8 ). Molecules containing furan and substituted benzene rings are often explored as intermediates in developing pharmaceuticals, agrochemicals, and functional materials. The specific properties, mechanism of action, and full range of applications for this compound are subjects for ongoing research. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

(4-ethylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPGWKAAGEQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Substrate Preparation : 4-Ethylphenyl-(2-furyl)ketone is synthesized via Friedel-Crafts acylation of 4-ethylbenzene with 2-furoyl chloride in the presence of AlCl₃.

  • Hydrogenation : The ketone intermediate is reduced using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen pressure (3.5–5.0 bar) in methanol or ethanol.

Key Data (Patent CN103664838A)

ParameterValue
CatalystRaney Nickel (3 g)
Solvent80% Methanol
Temperature25–30°C
Pressure3.5 kg/cm² H₂
Yield95–96%

Advantages : High yields, mild conditions, and scalability for industrial production.

Grignard Reaction with Furan Derivatives

This method leverages nucleophilic addition of furyl Grignard reagents to 4-ethylbenzaldehyde.

Synthetic Pathway

  • Grignard Reagent Formation : 2-Furylmagnesium bromide is prepared by reacting 2-bromofuran with magnesium in tetrahydrofuran (THF).

  • Nucleophilic Addition : The Grignard reagent reacts with 4-ethylbenzaldehyde, followed by acidic workup to yield the alcohol.

Experimental Conditions (ARKIVOC)

ComponentQuantity
4-Ethylbenzaldehyde5 mmol
2-Furylmagnesium Br6 mmol (1.2 eq)
SolventTHF (anhydrous)
Reaction Time12 hours
Yield70–75%

Limitations : Sensitivity to moisture and competing side reactions (e.g., over-addition).

Ultrasound-Assisted Condensation

Ultrasound irradiation enhances reaction efficiency in solvent-free or low-solvent systems.

Procedure

  • Reactants : Furfuryl alcohol and 4-ethylbenzyl chloride are condensed using ZSM-5 zeolite catalysts.

  • Sonication : Applied at 25–30°C for 45 minutes to accelerate the reaction.

Performance Metrics (Cardiff University Study)

ConditionOutcome
Catalyst Loading20 mg ZSM-5-(30)
SolventEthanol
Temperature40°C
Yield50–55%
Humin Formation<5%

Advantages : Reduced reaction time and minimized byproduct formation.

Comparative Analysis of Methods

MethodYield (%)CatalystTemperature (°C)Scalability
Catalytic Hydrogenation95–96Raney Nickel25–30High
Grignard Reaction70–75NoneRTModerate
Ultrasound-Assisted50–55ZSM-540Low

Key Observations :

  • Catalytic hydrogenation is optimal for industrial-scale synthesis due to high yields and solvent recyclability.

  • Grignard reactions require stringent anhydrous conditions but are valuable for laboratory-scale precision.

  • Ultrasound methods offer eco-friendly benefits but require optimization for higher yields.

Mechanistic Insights and Challenges

Side Reactions

  • Decarbonylation : Furyl ketones may undergo decarbonylation to furans under high-temperature hydrogenation.

  • Polymerization : Furfuryl alcohol intermediates can form humins via acid-catalyzed condensation.

Mitigation Strategies

  • Catalyst Modifications : Doping Raney nickel with Fe or Cr suppresses decarbonylation.

  • Solvent Systems : Dilute ethanol (1:2 v/v) minimizes humin formation during ultrasound-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation products may include 4-ethylphenyl-(2-furyl)methanone or 4-ethylphenyl-(2-furyl)carboxylic acid.

  • Reduction products may include 4-ethylphenyl-(2-furyl)methane.

  • Substitution products may vary depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl-(2-furyl)methanol has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, and its derivatives could be explored for pharmaceutical applications.

  • Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which 4-Ethylphenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Functional Group Synthesis Method Biological Activity (If Reported)
4-Ethylphenyl-(2-furyl)methanol C₁₃H₁₄O₂ (hypo.) 4-Ethylphenyl, 2-furyl Primary alcohol Not specified (hypothesized via Grignard or reduction) Unknown (assumed based on analogs)
[5-(dimethoxymethyl)-2-furyl]methanol C₈H₁₀O₄ Dimethoxymethyl (furyl-5) Primary alcohol Plant extraction (Ophiopogon japonicus) None specified
[5-(2-Furyl)isoxazol-3-yl]methanol C₈H₇NO₃ Isoxazole-furyl fusion Primary alcohol Synthetic (CAS-listed) Not reported
4-Ethylthiophenyl-(5-methyl-2-furyl)methanol C₁₄H₁₆O₂S Ethylthiophenyl, 5-methylfuryl Primary alcohol Multi-step organic synthesis Not reported

Key Observations:

Substituent Effects: The 4-ethylphenyl group in the target compound enhances hydrophobicity compared to [5-(dimethoxymethyl)-2-furyl]methanol, which has polar dimethoxy groups .

Functional Group Reactivity :

  • Primary alcohol groups (common to all compounds) enable participation in esterification or oxidation reactions. For example, details benzamide synthesis via alcohol intermediates .

Reactivity:

  • Alcohol groups in similar compounds undergo typical reactions (e.g., esterification, oxidation). For instance, highlights the use of α-halogenated ketones to form thioether linkages .

Limitations:

No direct data on this compound’s biological activity exists in the evidence. Analog-based hypotheses suggest possible roles in antimicrobial or anticancer research, given the bioactivity of related heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Ethylphenyl-(2-furyl)methanol?

  • Answer : Acid-catalyzed condensation of 4-ethylphenol derivatives with furan-based precursors is a primary route. However, strong acids (e.g., H₂SO₄, HCl) may lead to tar formation or etherification (e.g., ethyl ether byproduct via ethanol solvent interaction) . Alternative approaches include metal-mediated coupling (e.g., vanadium catalysts for stereoselective synthesis) and enzymatic methods for greener pathways .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer : Nuclear magnetic resonance (NMR) is essential for confirming the furyl and ethylphenyl substituents via coupling patterns (e.g., furyl protons at δ 6.2–7.4 ppm). X-ray crystallography resolves stereochemical ambiguities, particularly for enantiomers . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and hydroxyl/ether functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility. Waste should be segregated and treated as hazardous organic material .

Advanced Research Questions

Q. How can side reactions (e.g., tar formation) be minimized during acid-catalyzed synthesis?

  • Answer : Optimize reaction conditions by using milder acids (e.g., Amberlyst 15 resin) or low temperatures. Solvent choice (e.g., dioxane over ethanol) reduces etherification. Pre-purification of starting materials and in-situ monitoring (TLC/HPLC) prevent over-protonation of intermediates .

Q. What strategies enhance enantioselective synthesis of this compound?

  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) enable stereocontrol. Biocatalysis with engineered ketoreductases or lipases offers high enantiomeric excess (ee) under aqueous conditions .

Q. How does the furyl group influence metal-binding properties in coordination chemistry?

  • Answer : The furyl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Computational studies (DFT) predict binding affinities, validated via UV-Vis titration and cyclic voltammetry .

Future Research Directions

Q. What are unexplored biological applications of this compound derivatives?

  • Answer : Structural analogs (e.g., halogenated or nitro-substituted derivatives) could exhibit antimicrobial or anticancer activity. In vitro assays (e.g., SOS response suppression in Salmonella typhimurium) and molecular docking with target enzymes (e.g., topoisomerases) are proposed .

Q. Can computational modeling predict reactivity in novel reaction environments?

  • Answer : QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with reaction yields. Machine learning (e.g., neural networks) trained on existing datasets could optimize solvent/catalyst combinations .

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